molecular formula C20H18ClN3O4 B5631140 N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5631140
M. Wt: 399.8 g/mol
InChI Key: VBQIJIXPGMZLAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves complex chemical processes, often utilizing acetamides as key intermediates. While specific synthesis details for this compound were not found, related research on acetamides provides insights into possible synthetic routes, highlighting the role of intermolecular interactions and conformational considerations in the synthesis of complex acetamides (Narayana et al., 2016; Gowda et al., 2007).

Molecular Structure Analysis

The molecular structure of related acetamides reveals intricate details about their conformation and intermolecular interactions. Studies have shown that acetamides can form various intermolecular hydrogen bonds and interactions, influencing their structural arrangement and potentially their reactivity (Saravanan et al., 2016; Bąkowicz & Turowska-Tyrk, 2010).

Chemical Reactions and Properties

Acetamides, including those structurally related to N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, undergo various chemical reactions, reflecting their chemical properties. These reactions can be influenced by the presence of substituents and their positions on the aromatic rings, affecting the reactivity and outcomes of the reactions (Jansukra et al., 2021).

Physical Properties Analysis

The physical properties of acetamides, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. Research has demonstrated that the crystal structure and physical properties can be significantly affected by the molecular conformation and intermolecular interactions within the compounds (Cheung et al., 2014; Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties of acetamides, including reactivity towards various reagents, stability under different conditions, and potential for chemical transformations, are influenced by their molecular structure. Studies on compounds similar to N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide have highlighted the role of intramolecular and intermolecular interactions in determining their chemical behavior (Gowda et al., 2007; Sharma et al., 2018).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-27-17-8-6-13(10-18(17)28-2)16-7-9-20(26)24(23-16)12-19(25)22-15-5-3-4-14(21)11-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQIJIXPGMZLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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